molecular formula C12H24N2O3S B2831511 N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide CAS No. 904276-95-5

N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide

Cat. No. B2831511
CAS RN: 904276-95-5
M. Wt: 276.4
InChI Key: KLLVJSXJXKQICM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide, also known as BAY 38-7271, is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

The exact mechanism of action of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of pain sensitivity and inflammation, and modulation of this receptor has been shown to have therapeutic potential in various medical conditions.
Biochemical and Physiological Effects
N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system. These effects make it a promising candidate for the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide is its high selectivity for the alpha-7 nicotinic acetylcholine receptor. This selectivity allows for targeted modulation of this receptor, which may have therapeutic benefits in various medical conditions. Additionally, this compound has shown good efficacy in animal models of neuropathic pain, making it a promising candidate for further research.
One of the limitations of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide is its limited solubility in aqueous solutions. This can make it challenging to administer in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide. One potential direction is further investigation of its potential therapeutic applications in various medical conditions, such as neuropathic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, optimization of the synthesis method and development of more efficient purification techniques could lead to improved yields and purity of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide.

Synthesis Methods

The synthesis of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide involves the reaction of 1-(ethylsulfonyl)piperidine-3-carboxylic acid with butan-2-amine in the presence of a coupling reagent. The resulting product is then purified and isolated through various chromatographic techniques. This synthesis method has been reported in various scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neuropathic pain. Studies have shown that this compound can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been investigated for its potential anti-inflammatory effects, as well as its ability to modulate the immune system.

properties

IUPAC Name

N-butan-2-yl-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-4-10(3)13-12(15)11-7-6-8-14(9-11)18(16,17)5-2/h10-11H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLVJSXJXKQICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCCN(C1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide

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